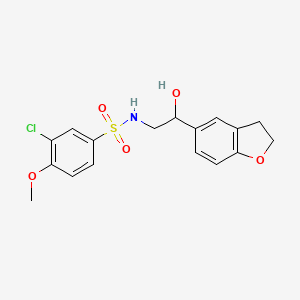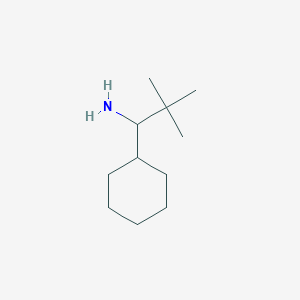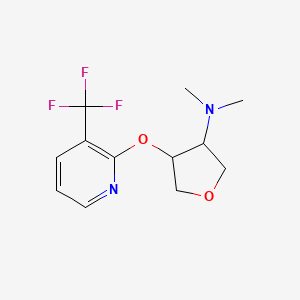
2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has trifluoro and methoxy substituents on the benzene ring, and a pyrazolylpyridinylmethyl group attached to the nitrogen of the amide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring, the amide group, and the pyrazolylpyridinylmethyl group. The trifluoro and methoxy substituents on the benzene ring would likely have a significant effect on the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoro groups on this compound would likely make it more lipophilic (fat-soluble), while the amide group could form hydrogen bonds, affecting its solubility in water .Applications De Recherche Scientifique
Synthesis and Imaging Applications
- The synthesis of related fluorinated benzamide compounds has been explored for potential applications in imaging, particularly in positron emission tomography (PET) imaging for cancer diagnostics. For instance, a study reported the synthesis of a new potential PET agent for imaging of B-Raf(V600E) in cancers, highlighting the relevance of such compounds in developing diagnostic tools for oncology (Wang et al., 2013).
Anti-viral Activity
- Benzamide-based compounds have been synthesized and evaluated for their antiviral activities, particularly against avian influenza virus (H5N1). This suggests potential applications in the development of antiviral agents, underscoring the importance of such chemical structures in medicinal chemistry and pharmacology (Hebishy et al., 2020).
Supramolecular Chemistry
- Studies involving fluorinated compounds have explored their role in forming novel crystal structures through strong hydrogen bonds and weak intermolecular interactions. This highlights the significance of such compounds in supramolecular chemistry and materials science, potentially leading to the development of new materials with specific properties (Wang et al., 2014).
Glucokinase Activation for Diabetes Treatment
- The discovery of benzamide derivatives as potent glucokinase activators for the treatment of type 2 diabetes mellitus indicates the therapeutic potential of related chemical structures in addressing metabolic diseases. Such research contributes to the ongoing search for effective diabetes treatments (Park et al., 2014).
Mécanisme D'action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been found to interact excellently with receptors , which could suggest that this compound may also interact with its targets to induce changes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , which could suggest that this compound may also affect multiple pathways and their downstream effects.
Result of Action
Similar compounds have been found to possess various biological activities , which could suggest that this compound may also have diverse molecular and cellular effects.
Orientations Futures
Propriétés
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-14(3-4-24-25)11-5-10(7-22-9-11)8-23-18(26)12-6-13(19)16(21)17(27-2)15(12)20/h3-7,9H,8H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYNSUBPGERGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C(=C3F)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone](/img/structure/B2617607.png)

![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate](/img/structure/B2617610.png)

![(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2617612.png)
![ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2617614.png)
![1-[(Adamantan-1-yl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride](/img/structure/B2617615.png)



![4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2617624.png)
![3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2617627.png)
